1H-Imidazole-4-carboxylic acid, 5-(chlorosulfonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxylic acid, 5-(chlorosulfonyl)-, ethyl ester is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features a chlorosulfonyl group at the 5-position and an ethyl ester group at the 4-carboxylic acid position, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboxylic acid, 5-(chlorosulfonyl)-, ethyl ester typically involves the chlorosulfonation of 1H-Imidazole-4-carboxylic acid, ethyl ester. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent under controlled conditions to ensure selective substitution at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation reactors where the reaction parameters such as temperature, concentration, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-4-carboxylic acid, 5-(chlorosulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
- Sulfonamide derivatives
- Sulfonate esters
- Sulfonothioate derivatives
- Carboxylic acids
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxylic acid, 5-(chlorosulfonyl)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs targeting specific enzymes or receptors.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-(chlorosulfonyl)-, ethyl ester involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole-4-carboxylic acid, 5-phenyl-, ethyl ester
- 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester
- Imidazole-4(5)-carboxylic acid, 5(4)-amino-, methyl ester, hydrochloride
Uniqueness: 1H-Imidazole-4-carboxylic acid, 5-(chlorosulfonyl)-, ethyl ester is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
61006-83-5 |
---|---|
Molekularformel |
C6H7ClN2O4S |
Molekulargewicht |
238.65 g/mol |
IUPAC-Name |
ethyl 5-chlorosulfonyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H7ClN2O4S/c1-2-13-6(10)4-5(9-3-8-4)14(7,11)12/h3H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
NSCAIBVLXLEOQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC=N1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.